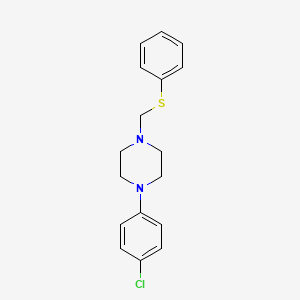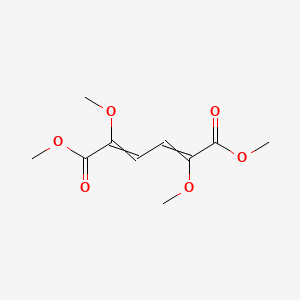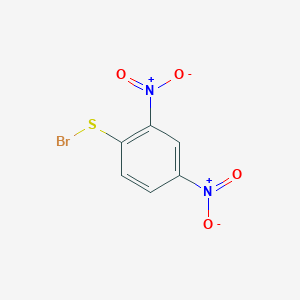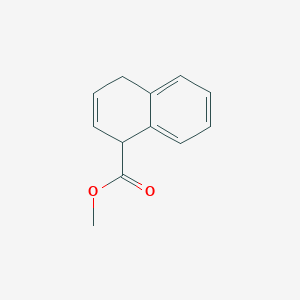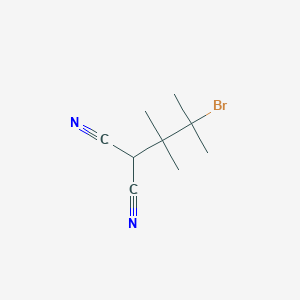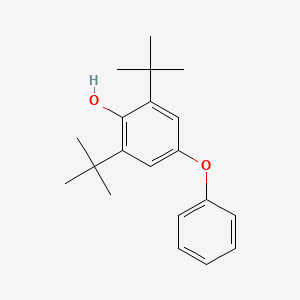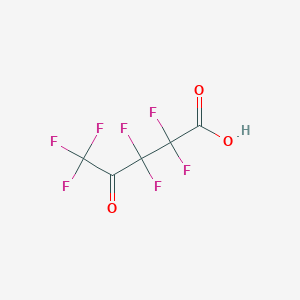
2,2,3,3,5,5,5-Heptafluoro-4-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,5,5,5-Heptafluoro-4-oxopentanoic acid is a fluorinated organic compound with the molecular formula C6HF11O3. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of multiple fluorine atoms imparts high thermal stability and resistance to chemical degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,5,5,5-Heptafluoro-4-oxopentanoic acid typically involves the fluorination of precursor compounds. One common method is the direct fluorination of 4-oxopentanoic acid derivatives using elemental fluorine or fluorinating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction parameters. This method enhances yield and purity while minimizing the formation of by-products. The use of advanced fluorination techniques, such as electrochemical fluorination, is also explored to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,5,5,5-Heptafluoro-4-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorinated carboxylic acids, while reduction can produce partially fluorinated alcohols.
Scientific Research Applications
2,2,3,3,5,5,5-Heptafluoro-4-oxopentanoic acid finds applications in various fields:
Chemistry: Used as a building block for synthesizing complex fluorinated compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development due to its stability and bioactivity.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and surfactants.
Mechanism of Action
The mechanism of action of 2,2,3,3,5,5,5-Heptafluoro-4-oxopentanoic acid involves its interaction with molecular targets through its fluorinated functional groups. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects. The compound’s high electronegativity and stability contribute to its ability to form strong bonds with target molecules, influencing their function and behavior.
Comparison with Similar Compounds
Similar Compounds
Heptafluorobutyric acid: Another fluorinated carboxylic acid with similar properties.
Perfluorobutanoic acid: Known for its high thermal stability and resistance to degradation.
2,2,3,3,4,4,4-Heptafluorobutanoic acid: Shares structural similarities but differs in the position of fluorine atoms.
Uniqueness
2,2,3,3,5,5,5-Heptafluoro-4-oxopentanoic acid is unique due to its specific arrangement of fluorine atoms and the presence of a ketone functional group. This combination imparts distinct chemical reactivity and stability, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
4796-91-2 |
|---|---|
Molecular Formula |
C5HF7O3 |
Molecular Weight |
242.05 g/mol |
IUPAC Name |
2,2,3,3,5,5,5-heptafluoro-4-oxopentanoic acid |
InChI |
InChI=1S/C5HF7O3/c6-3(7,1(13)5(10,11)12)4(8,9)2(14)15/h(H,14,15) |
InChI Key |
HWRMFWGYQCDKDE-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(C(=O)O)(F)F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Ethoxymethyl)phenyl]-bis(4-methoxyphenyl)methanol](/img/structure/B14736246.png)

![4-Oxatricyclo[3.2.1.02,7]octan-3-one](/img/structure/B14736248.png)
![N-[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]acetamide](/img/structure/B14736250.png)
![1-(6-Fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy-(3-propoxyphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B14736277.png)
![N-[2-(2-methyl-5-nitro-imidazol-1-yl)cyclododecylidene]hydroxylamine](/img/structure/B14736286.png)
